![molecular formula C11H17N3O8 B1237398 (1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1237398.png)

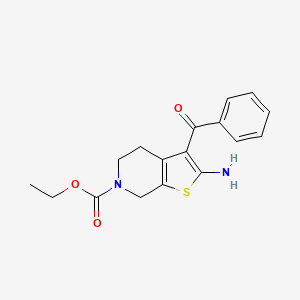

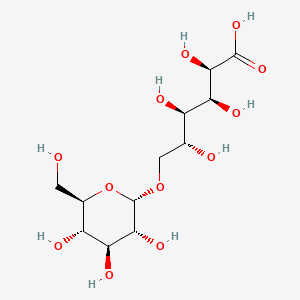

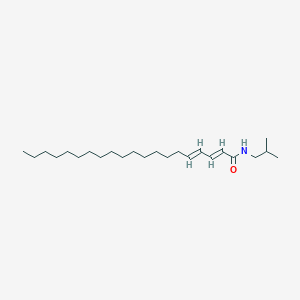

(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol is a natural product found in Cynops ensicauda with data available.

Scientific Research Applications

Application in HIV Research

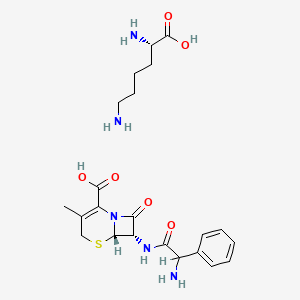

- Synthesis of Enantiomerically Pure Compounds: The synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which are structurally similar to the specified compound, was investigated for potential HIV inhibitors. Although these compounds were found inactive against HIV, further biological testing is ongoing (Rosenquist et al., 1996).

Application in Amino Acid Synthesis

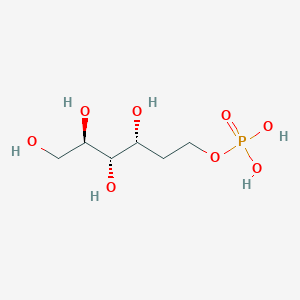

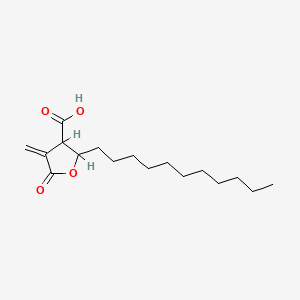

- Chiral Building Blocks from Renewable Sources: A bicyclic lactone obtained from catalytic pyrolysis of cellulose was used as a chiral building block for synthesizing new δ-sugar amino acids. This demonstrates potential in accessing peptidomimetics with conformationally restricted structures due to the presence of tetrahydrofurane ring (Defant et al., 2011).

Application in Molecular Rearrangements

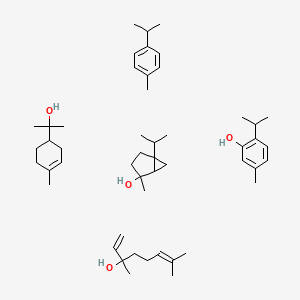

- Multiple Wagner-Meerwein Rearrangements: A sesquiterpene compound underwent multiple molecular rearrangements, showcasing the potential of such compounds in exploring new hydrocarbon skeletons and reaction mechanisms (Armenta-Salinas et al., 2019).

Application in Stereoselective Synthesis

- Enantiomerically Pure Amino Alcohols: The synthesis of enantiomerically pure 3-oxa-2.7-diazabicyclo[3.3.0]octanes, resembling the structure of the specified compound, was explored. This process emphasized the importance of X-ray analyses and NMR coupling constants in confirming molecular conformations (Aurich et al., 1995).

Application in Total Synthesis of Anticapsin

- Halohydrination of Amino and Carboxy Substituents: The reaction process involved in the synthesis of anticapsin demonstrated the complex interplay between various molecular groups, providing insight into the formation and conversion of cyclic compounds (Crossley et al., 1994).

Application in Synthesis of C-Nucleosides

- Preparation of Carbocyclic Tiazofurin: The synthesis of carbocyclic tiazofurin, a compound structurally related to the specified molecule, highlighted the potential use of cyclic compounds in developing treatments for breast carcinoma (Dishington et al., 1993).

Application in Preparation of Homoconduritols and Homoaminoconduritols

- Synthesis of Homoconduritol Derivatives: The process of synthesizing these derivatives from cyclic compounds demonstrated the versatility of such structures in generating a range of chemically diverse and biologically significant molecules (Kaya et al., 2016).

properties

Product Name |

(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |

|---|---|

Molecular Formula |

C11H17N3O8 |

Molecular Weight |

319.27 g/mol |

IUPAC Name |

(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |

InChI |

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3-,4-,5+,6+,7+,9+,10-,11+/m1/s1 |

InChI Key |

CFMYXEVWODSLAX-PZKHIREQSA-N |

Isomeric SMILES |

C([C@@]1([C@H]2[C@@H]3[C@@H](N=C(N[C@@]34[C@@H]([C@@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O |

Canonical SMILES |

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

synonyms |

4-epitetrodotoxin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)

![N-[(E)-11-[(24Z)-12,16-Dihydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1237323.png)

![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)